

(2R)-2-Tert-butyloxirane-2-carboxamide structure elucidation

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Compound of Interest

Compound Name: (2R)-2-Tert-butyloxirane-2-carboxamide

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An In-depth Technical Guide on the Structure Elucidation of **(2R)-2-Tert-butyloxirane-2-carboxamide**

Disclaimer: As of late 2025, specific experimental data for **(2R)-2-Tert-butyloxirane-2-carboxamide** is not readily available in public literature. Therefore, this guide is based on established principles of organic chemistry and spectroscopic data from analogous compounds to provide a predictive but comprehensive overview for researchers.

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral organic compound featuring a sterically hindered tert-butyl group and a carboxamide functional group attached to a strained oxirane ring. The presence of these functionalities in a chiral framework makes it a molecule of interest for potential applications in medicinal chemistry and materials science. This guide provides a detailed approach to its synthesis and structure elucidation, including predicted analytical data and detailed experimental protocols.

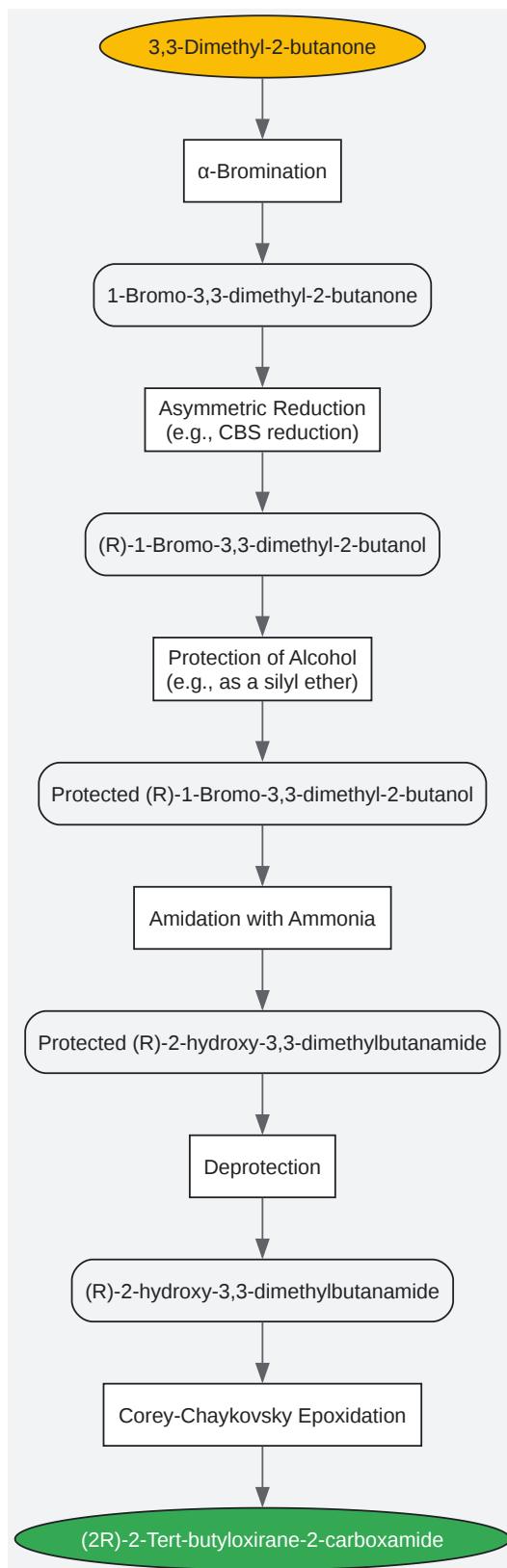
Molecular Structure

The structure of **(2R)-2-Tert-butyloxirane-2-carboxamide** consists of a three-membered oxirane ring with a tert-butyl group and a carboxamide group attached to the same carbon atom (C2). The "(2R)" designation indicates the stereochemistry at this chiral center.

Caption: Molecular structure of **(2R)-2-Tert-butyloxirane-2-carboxamide**.

Proposed Synthesis Workflow

A plausible synthetic route to **(2R)-2-Tert-butyloxirane-2-carboxamide** involves the enantioselective epoxidation of a suitable precursor. A robust method for the synthesis of 2,2-disubstituted terminal epoxides is the Corey-Chaykovsky reaction.^[1] The workflow would start from the commercially available 3,3-dimethyl-2-butanone.

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Caption: Proposed synthetic workflow for **(2R)-2-Tert-butyloxirane-2-carboxamide**.

Experimental Protocols

Synthesis of (R)-2-hydroxy-3,3-dimethylbutanamide

- α -Bromination of 3,3-dimethyl-2-butanone: To a solution of 3,3-dimethyl-2-butanone in methanol, add bromine dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate and extract the product with diethyl ether.
- Asymmetric Reduction: The resulting 1-bromo-3,3-dimethyl-2-butanone is then subjected to an asymmetric reduction using a chiral catalyst, such as the Corey-Itsuno reduction with a CBS catalyst and borane, to yield (R)-1-bromo-3,3-dimethyl-2-butanol with high enantioselectivity.
- Protection: The hydroxyl group of the bromohydrin is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions in the subsequent amidation step.
- Amidation: The protected bromohydrin is treated with a solution of ammonia in a suitable solvent under pressure to displace the bromide and form the corresponding protected amino alcohol.
- Hydrolysis and Amide Formation: The resulting amino group is then converted to a carboxamide. This can be achieved through a multi-step process involving oxidation to the carboxylic acid followed by amidation, or potentially a more direct route. A plausible alternative is the direct conversion of an α -hydroxy ester to an α -hydroxy amide.
- Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., using TBAF for a TBDMS group) to yield (R)-2-hydroxy-3,3-dimethylbutanamide.

Synthesis of (2R)-2-Tert-butyloxirane-2-carboxamide

- Preparation of the Ylide: Trimethylsulfoxonium iodide is deprotonated with a strong base like sodium hydride in DMSO to generate the sulfur ylide (dimethylsulfoxonium methylide).
- Epoxidation: The (R)-2-hydroxy-3,3-dimethylbutanamide is first oxidized to the corresponding α -ketoamide. This α -ketoamide is then treated with the pre-formed sulfur ylide. The ylide

attacks the carbonyl carbon, leading to the formation of the oxirane ring.

- **Work-up and Purification:** The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the pure **(2R)-2-Tert-butyloxirane-2-carboxamide**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2R)-2-Tert-butyloxirane-2-carboxamide** based on analogous compounds.

Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2	br s	1H	-CONH ₂ (one proton)
~ 6.8	br s	1H	-CONH ₂ (one proton)
~ 2.9	d	1H	Oxirane CH ₂
~ 2.7	d	1H	Oxirane CH ₂
~ 1.1	s	9H	-C(CH ₃) ₃

Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 172	C=O (Amide)
~ 65	C-O (quaternary oxirane carbon)
~ 52	CH ₂ -O (oxirane methylene)
~ 35	-C(CH ₃) ₃
~ 26	-C(CH ₃) ₃

Predicted IR Spectroscopy Data

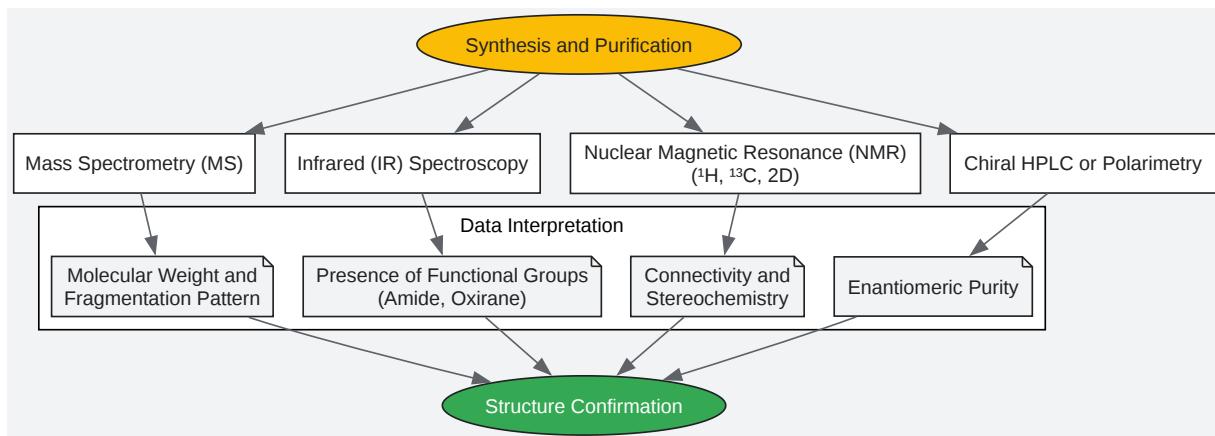
Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350, 3180	Strong, broad	N-H stretch (primary amide)[2] [3]
~ 2960	Strong	C-H stretch (tert-butyl)
~ 1650	Strong	C=O stretch (Amide I)[2][4]
~ 1620	Medium	N-H bend (Amide II)[2][5]
~ 1250	Medium	C-O stretch (oxirane)
~ 850	Medium	Oxirane ring deformation

Predicted Mass Spectrometry Data

m/z	Interpretation
143	[M] ⁺ (Molecular Ion)
126	[M - NH ₃] ⁺
99	[M - CONH ₂] ⁺
86	[M - C(CH ₃) ₃] ⁺ or cleavage of the oxirane ring
57	[C(CH ₃) ₃] ⁺

Structure Elucidation Workflow

The confirmation of the structure of a newly synthesized compound like **(2R)-2-Tert-butylloxirane-2-carboxamide** follows a logical progression of analytical techniques.



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Caption: Logical workflow for the structure elucidation of the target molecule.

Potential Biological Activity

While no specific biological activity has been reported for **(2R)-2-Tert-butyloxirane-2-carboxamide**, the oxirane ring is a known pharmacophore present in various bioactive molecules. Epoxides are known to be reactive electrophiles and can interact with biological nucleophiles. The specific stereochemistry and the presence of the tert-butyl and carboxamide groups would modulate this reactivity and determine its potential biological targets. Oxirane-containing compounds have shown a wide range of activities, including anti-inflammatory, antineoplastic, and antiproliferative effects.^[2] Further research would be needed to determine the specific biological profile of this compound.

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